6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole
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Overview
Description
6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring fused with a piperazine moiety and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine to yield the final product .
Another approach involves the use of microwave irradiation to accelerate the reaction between 2-aminobenzothiazole, isopropyl bromide, and piperazine. This method offers the advantage of shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process . In the case of its anti-tubercular activity, the compound interacts with the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)benzo[d]thiazole: Lacks the isopropyl group, which may affect its biological activity and solubility.
6-Methyl-2-(piperazin-1-yl)benzo[d]thiazole: Contains a methyl group instead of an isopropyl group, which can influence its pharmacokinetic properties.
2-(Piperazin-1-yl)benzo[d]oxazole: Has an oxygen atom in place of the sulfur atom in the benzothiazole ring, potentially altering its reactivity and biological activity.
Uniqueness
6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and improve its ability to penetrate biological membranes. This structural feature may contribute to its higher potency and efficacy in various biological applications compared to similar compounds .
Properties
Molecular Formula |
C14H19N3S |
---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
2-piperazin-1-yl-6-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C14H19N3S/c1-10(2)11-3-4-12-13(9-11)18-14(16-12)17-7-5-15-6-8-17/h3-4,9-10,15H,5-8H2,1-2H3 |
InChI Key |
FKUNPTVIMSJWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3 |
Origin of Product |
United States |
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